molecular formula C20H19ClN4O2 B2891144 3-(2-chlorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-24-7

3-(2-chlorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2891144
CAS No.: 847398-24-7
M. Wt: 382.85
InChI Key: WMTFBEMOMRWSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a phenylpiperazine moiety, and a pyrimidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine-2,4-dione core can be synthesized through the condensation of urea with β-diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the pyrimidine core.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is often attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the phenylpiperazine moiety.

    Reduction: Phenyl derivatives from the reduction of the chlorophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-(2-chlorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as a pharmacological agent. It exhibits activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various conditions, including neurological disorders and cancer.

Industry

Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
  • 3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
  • 3-(2-chlorophenyl)-6-(4-benzylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Comparison

Compared to these similar compounds, 3-(2-chlorophenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenyl group on the piperazine ring. This structural feature can influence its biological activity, pharmacokinetics, and overall efficacy. The phenyl group may enhance the compound’s ability to interact with specific biological targets, making it a more potent and selective agent in certain applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-16-8-4-5-9-17(16)25-19(26)14-18(22-20(25)27)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTFBEMOMRWSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)N(C(=O)N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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